molecular formula C17H17N3O5 B11483550 (Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate

(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate

Cat. No.: B11483550
M. Wt: 343.33 g/mol
InChI Key: GKOPEKVDBJKXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate is a complex organic compound that features a combination of acetyloxy, acetamidophenyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate typically involves multi-step organic reactions. One common approach is the acylation of 4-acetamidophenol with acetic anhydride to form 4-acetamidophenyl acetate. This intermediate is then subjected to a coupling reaction with pyrimidin-2-ylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acetyloxy)(4-acetamidophenyl)(pyrimidin-2-YL)methyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

[(4-acetamidophenyl)-acetyloxy-pyrimidin-2-ylmethyl] acetate

InChI

InChI=1S/C17H17N3O5/c1-11(21)20-15-7-5-14(6-8-15)17(24-12(2)22,25-13(3)23)16-18-9-4-10-19-16/h4-10H,1-3H3,(H,20,21)

InChI Key

GKOPEKVDBJKXEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C2=NC=CC=N2)(OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.